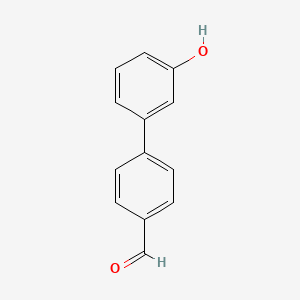

4-(3-Hydroxyphenyl)benzaldehyde

説明

Contextualization within Aromatic Aldehyde and Phenol (B47542) Chemistry Research

Aromatic aldehydes and phenols are fundamental building blocks in organic synthesis. The aldehyde group is a versatile functional handle for a myriad of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenolic hydroxyl group, with its acidic proton and ability to participate in hydrogen bonding and act as a nucleophile or an activating group in electrophilic aromatic substitution, imparts another layer of reactivity.

Significance of Hydroxyphenylbenzaldehyde Architectures in Contemporary Chemical Sciences

Hydroxyphenylbenzaldehyde architectures are significant due to their presence in natural products and their utility as intermediates in the synthesis of a wide range of valuable compounds. For instance, isomers like 4-hydroxybenzaldehyde (B117250) are precursors to pharmaceuticals and polymers. chemicalbook.com The biphenyl (B1667301) moiety itself is a recognized pharmacophore and a key component in liquid crystals and advanced polymers.

The specific placement of the hydroxyl and aldehyde groups on the biphenyl rings dramatically influences the molecule's shape, polarity, and reactivity. This, in turn, dictates its potential applications. For example, the ability of the hydroxyl group to form intramolecular or intermolecular hydrogen bonds can affect crystal packing and material properties. The aldehyde provides a reactive site for the construction of Schiff bases, chalcones, and other derivatives with potential biological activities or material applications.

Overview of Prior Academic Investigations Involving 4-(3-Hydroxyphenyl)benzaldehyde and Related Motifs

While extensive research exists for 4-hydroxybenzaldehyde and 4-(4-hydroxyphenyl)benzaldehyde, academic investigations specifically detailing the synthesis, properties, and applications of this compound are notably scarce in publicly available literature. Much of the existing knowledge is inferred from studies on related hydroxyphenylbenzaldehyde isomers and the well-established methodologies for constructing biphenyl systems.

The primary synthetic route for unsymmetrical biaryls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgorgsyn.org This powerful palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. In the context of synthesizing this compound, this could involve the reaction of 4-formylphenylboronic acid with 3-bromophenol (B21344) or, alternatively, 4-bromobenzaldehyde (B125591) with 3-hydroxyphenylboronic acid. Protecting groups may be necessary for the hydroxyl or aldehyde functionalities depending on the specific reaction conditions.

While detailed experimental data for this compound is limited, the general principles of aromatic chemistry and the extensive literature on the Suzuki-Miyaura coupling provide a solid foundation for predicting its chemical behavior and potential for future research. The unique 'meta' substitution pattern of the hydroxyl group is expected to impart distinct electronic and conformational properties compared to its more studied isomers, making it a target of interest for synthetic and materials chemists.

Structure

2D Structure

特性

IUPAC Name |

4-(3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZHMXXGNYZGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374726 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398151-25-2 | |

| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 398151-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 3 Hydroxyphenyl Benzaldehyde

Regioselective Synthetic Routes to 4-(3-Hydroxyphenyl)benzaldehyde

The construction of the this compound scaffold requires precise control over the formation of the carbon-carbon bond between the two phenyl rings and the management of the reactive hydroxyl and aldehyde functional groups. Regioselective synthesis is key to achieving the desired 1,3'-disubstitution pattern.

Exploration of Aryl Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds between aryl moieties. researchgate.neteurekaselect.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction between a protected 3-hydroxyphenylboronic acid and a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde), or conversely, the coupling of a 4-formylphenylboronic acid with a protected 3-halo-phenol. The use of protecting groups is essential to prevent unwanted side reactions of the acidic phenolic proton and the reactive aldehyde group.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the biaryl product and regenerating the Pd(0) catalyst.

Different palladium sources, such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed, often in combination with various phosphine (B1218219) ligands that modulate the catalyst's activity and stability. researchgate.neteurekaselect.com The choice of base and solvent system is also critical for the reaction's success.

A study on the synthesis of biaryl-methoxybenzaldehydes utilized Suzuki-Miyaura coupling with different catalytic systems, highlighting the versatility of this approach. researchgate.neteurekaselect.com Another report detailed the efficient conversion of 4-bromobenzaldehyde (B125591) with phenylboronic acid, demonstrating the feasibility of using substituted benzaldehydes in such couplings. researchgate.net

| Coupling Partners | Catalyst System | Key Features |

| Arylboronic acid + Aryl halide | Pd(OAc)₂ / Phosphine ligand, Base | Versatile for various substituted aryl groups. |

| Arylboronic acid + Aryl triflate | Pd(OAc)₂ / PCy₃, Base | Effective for triflate leaving groups. |

| (Iodobenzyl)oxybenzaldehydes + Heteroarylboronic acids | Pd(PPh₃)₄, Base | Used to synthesize complex heteroaryl-substituted benzaldehydes. researchgate.net |

Strategic Functional Group Interconversions and Protecting Group Chemistry

The synthesis of complex molecules like this compound often requires a multi-step approach involving the protection of reactive functional groups and their subsequent interconversion.

Protecting Group Chemistry: The phenolic hydroxyl group and the aldehyde carbonyl group are reactive under many conditions used for C-C bond formation. Therefore, they must be temporarily masked with protecting groups.

Hydroxyl Group Protection: The phenolic hydroxyl is acidic and can interfere with organometallic reagents and basic reaction conditions. Common protecting groups for phenols include ethers like methyl, benzyl (B1604629) (Bn), or silyl (B83357) ethers (e.g., TBDMS). The benzyl group is particularly useful as it can be removed under mild hydrogenolysis conditions.

Carbonyl Group Protection: The aldehyde group is susceptible to both oxidation and nucleophilic attack. It can be protected by converting it into an acetal (B89532) or ketal, typically by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. These acetals are stable to many reagents but can be easily removed by acidic hydrolysis to regenerate the aldehyde.

Functional Group Interconversions (FGI): FGI is the process of converting one functional group into another. This strategy can be employed to introduce the aldehyde functionality at a late stage of the synthesis. For instance, the target molecule could be synthesized with a precursor group in the 4-position of one of the rings, which is then converted to the aldehyde.

Common FGI routes to aldehydes include:

Oxidation of a primary alcohol: A benzylic alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂).

Reduction of a carboxylic acid or its derivatives: A carboxylic acid can be reduced to an aldehyde, though this often requires specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction to the alcohol. Alternatively, conversion to an acyl chloride or ester followed by a controlled reduction (e.g., Rosenmund reduction for acyl chlorides) can yield the aldehyde.

A synthetic plan could therefore involve performing the Suzuki coupling on precursors bearing a protected hydroxyl group and a group amenable to conversion into an aldehyde (e.g., a primary alcohol or a carboxylic acid ester). Following the successful C-C bond formation, deprotection and functional group interconversion steps would yield the final product, this compound.

Synthesis of Novel Derivatives of this compound

The presence of both a hydroxyl and an aldehyde group makes this compound a versatile starting material for the synthesis of a wide range of derivatives, particularly through reactions involving the aldehyde functionality.

Schiff Base Derivatization Strategies

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgnih.gov This reaction is a cornerstone for creating a diverse array of derivatives from this compound.

The aldehyde group of this compound readily reacts with primary amines in a condensation reaction to form Schiff bases. mediresonline.orgnih.gov The reaction is often catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine.

This strategy allows for the introduction of a wide variety of substituents (R-groups) onto the imine nitrogen, depending on the primary amine used. This modularity is highly valuable for creating libraries of compounds for various applications. For example, Schiff bases have been synthesized from various benzaldehyde (B42025) derivatives and primary amines like para-aminophenol. mediresonline.org Research has also demonstrated the synthesis of Schiff bases from 4-hydroxybenzaldehyde (B117250) and various anilines. researchgate.net

| Aldehyde | Primary Amine | Product Type |

| This compound | R-NH₂ (Aliphatic or Aromatic Amine) | Schiff Base (Imine) |

| Benzaldehyde | para-Aminophenol | Schiff Base mediresonline.org |

| 4-Hydroxybenzaldehyde | p-Nitroaniline | Schiff Base researchgate.net |

| 4-Hydroxybenzaldehyde | p-Chloroaniline | Schiff Base researchgate.net |

A further level of complexity and functionality can be introduced by creating azo Schiff bases. The synthesis typically involves a two-step process:

Formation of an Azo-Aldehyde: An aromatic amine is first diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a diazonium salt. This reactive species is then coupled with a phenol (B47542), such as this compound, in an electrophilic aromatic substitution reaction. The coupling usually occurs at the position para to the activating hydroxyl group. If that position is blocked, it will direct ortho. In the case of this compound, the coupling would likely occur on the hydroxyphenyl ring. This results in an azo-aldehyde, a molecule containing both an azo (-N=N-) group and an aldehyde (-CHO) group. A similar methodology has been used to prepare azo compounds from 2,4-dihydroxybenzaldehyde (B120756). jocrehes.com

Schiff Base Condensation: The resulting azo-aldehyde is then condensed with a primary amine, as described in the previous section, to form an azo Schiff base. nih.gov This class of compounds incorporates the chromophoric azo group and the versatile imine group.

Metal Complexation: Schiff bases, including azo Schiff bases, are excellent ligands for coordinating with metal ions. The nitrogen atom of the imine group and, in many cases, the oxygen atom of the phenolic hydroxyl group can act as donor atoms, forming stable chelate rings with transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). jmchemsci.comresearchgate.net The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a suitable metal salt in an appropriate solvent. chemmethod.com The resulting metal complexes often exhibit distinct electronic, magnetic, and catalytic properties compared to the free ligands.

Chalcone (B49325) Synthesis from this compound Precursors

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant precursors in the biosynthesis of flavonoids and isoflavonoids. nih.gov The synthesis of chalcones often employs the Claisen-Schmidt condensation, a reliable and widely used method for forming the characteristic 1,3-diaryl-2-propen-1-one framework. rjpbcs.comufms.br

The Claisen-Schmidt condensation is a cornerstone reaction for chalcone synthesis, involving the base-catalyzed reaction between a substituted benzaldehyde and an acetophenone (B1666503). rasayanjournal.co.inunair.ac.id In the context of this compound, this reaction provides a direct pathway to novel chalcone derivatives. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a polar solvent like methanol (B129727) or ethanol. rjpbcs.comresearchgate.net The process involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone. wikipedia.org

The versatility of this method allows for the synthesis of a wide range of chalcones by varying the acetophenone reaction partner. The general scheme involves the reaction of this compound with a substituted acetophenone in the presence of a base to yield the corresponding chalcone.

A variety of catalysts and reaction conditions have been explored to optimize the Claisen-Schmidt condensation for chalcone synthesis, including the use of PEG-400 as a recyclable solvent and solvent-free grinding techniques to promote more environmentally friendly processes. rjpbcs.comrasayanjournal.co.in

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| This compound | Acetophenone | NaOH | Ethanol | (E)-1-phenyl-3-(3-hydroxyphenyl)prop-2-en-1-one | researchgate.net |

| 4-Hydroxybenzaldehyde | 4-Hydroxyacetophenone | NaOH | - (Grinding) | 4'-hydroxy-4-hydroxy chalcone | rasayanjournal.co.in |

| 3-Nitrobenzaldehyde | 4-Hydroxyacetophenone | NaOH | PEG-400 | 1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | rjpbcs.com |

| Benzaldehyde | 4'-Chloroacetophenone | NaOH | - (Solvent-free) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

Hydrazone and Aroyl Hydrazone Synthesis and Modifications

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, which are synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) or its derivatives. vjs.ac.vnorganic-chemistry.org The aldehyde functionality of this compound readily undergoes this reaction to form the corresponding hydrazone. Further modification with aroyl hydrazides leads to the formation of aroyl hydrazones, which are known for their diverse biological activities. researchgate.net

The synthesis is typically a straightforward one-pot reaction. For instance, the reaction of this compound with hydrazine hydrate, often in the presence of an acid catalyst and a solvent like ethanol, yields 4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone. Similarly, reacting the aldehyde with various substituted benzoic acid hydrazides produces a library of N'-substituted benzohydrazides. nih.gov These reactions are generally efficient, providing good to quantitative yields. nih.gov

Table 2: Synthesis of Hydrazone and Aroyl Hydrazone Derivatives

| Aldehyde | Hydrazine Derivative | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-Bromobenzohydrazide | - | 4-bromo-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 93.75 | nih.gov |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-Chlorobenzohydrazide | - | 4-chloro-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 40.76 | nih.gov |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 4-Fluorobenzohydrazide | - | 4-fluoro-N'-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 79.66 | nih.gov |

| 4-Hydroxybenzaldehyde | Hydrazine Hydrate | Ethanol | 4-hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazone | - |

Heterocyclic Ring System Annulations Involving this compound Scaffolds

The aldehyde group of this compound is a key functional handle for the construction of various heterocyclic ring systems through multicomponent reactions and cyclization strategies.

The Biginelli reaction is a one-pot, three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction is a powerful tool for generating medicinally relevant heterocyclic compounds. nih.govresearchgate.net By employing this compound as the aldehyde component, novel DHPMs bearing a 3-hydroxyphenyl substituent can be synthesized.

The reaction mechanism is believed to proceed through the initial condensation of the aldehyde and urea to form an iminium intermediate. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the final dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org

The this compound scaffold can be elaborated into important five-membered heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds from the corresponding acid hydrazide. nih.govorganic-chemistry.org For example, the acid hydrazide derived from 4-(3-hydroxyphenyl)benzoic acid can be cyclized with various reagents to form the 1,3,4-oxadiazole ring. nih.gov One common method involves the reaction of an acid hydrazide with an aldehyde followed by oxidative cyclization. organic-chemistry.org

Similarly, 1,3,4-thiadiazole (B1197879) derivatives are frequently synthesized from thiosemicarbazide (B42300) precursors. jocpr.comsbq.org.brijpcbs.com The reaction of an acid with thiosemicarbazide can lead to the formation of a 2-amino-1,3,4-thiadiazole. ijpcbs.com Alternatively, Schiff bases derived from this compound can be used in cyclization reactions to afford thiadiazole-containing heterocycles. jocpr.com

The phenolic hydroxyl group and the aldehyde functionality of this compound can both participate in the formation of larger heterocyclic systems like benzoxazines and oxazepines.

The synthesis of 4H-1,3-benzoxazines can be achieved through various routes, including the reaction of a phenol with an amine and formaldehyde. organic-chemistry.org While not a direct reaction of the aldehyde, derivatives of this compound can be utilized in multi-step syntheses.

The construction of 1,3-oxazepine rings can be accomplished through the reaction of Schiff bases with cyclic anhydrides like phthalic anhydride (B1165640) or maleic anhydride. rdd.edu.iqpnrjournal.comjmchemsci.com A Schiff base can be prepared by the condensation of an amine with this compound. The subsequent [2+5] cycloaddition reaction with an anhydride yields the seven-membered oxazepine ring system. pnrjournal.com For instance, the reaction of a Schiff base with phthalic anhydride in a solvent like benzene (B151609) can lead to the formation of 1,3-oxazepine-4,7-dione derivatives. rdd.edu.iq

Synthesis of Opioid Receptor Antagonist Analogues Incorporating the 4-(3-Hydroxyphenyl)piperazine Moiety

The scaffold of 4-(3-hydroxyphenyl)piperazine has been identified as a crucial component in the development of novel opioid receptor antagonists. nih.gov Researchers have focused on this moiety due to its potential to create synthetically accessible pure opioid antagonists, moving away from more complex chiral syntheses. nih.gov This approach involves the strategic N-functionalization of the piperazine (B1678402) ring, a method that has proven successful in the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) series of compounds. nih.gov

A significant discovery in this area is that 1-substituted 4-(3-hydroxyphenyl)piperazines act as pure opioid receptor antagonists. nih.govrti.org This is noteworthy because, unlike some other opioid antagonists, their activity is not dependent on specific N-substituents like N-allyl or N-cyclopropylmethyl. nih.gov Even the N-methyl substituted analogue demonstrates pure antagonist properties. nih.gov This characteristic simplifies the synthetic process and allows for a more efficient production of various analogues. nih.gov

Studies have shown that compounds such as N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine exhibit low nanomolar potencies at μ, δ, and κ opioid receptors. rti.org Their pure antagonist properties have been confirmed using [³⁵S]GTPγS assays. nih.govrti.org

Further research has led to the synthesis of a library of compounds based on the N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine core. nih.gov One notable compound from this library is N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, which has demonstrated good κ opioid receptor antagonist properties. nih.gov Subsequent structure-activity relationship (SAR) studies on this lead compound have yielded several potent and selective κ opioid receptor antagonists. nih.gov

Conformational analysis indicates that the phenyl equatorial conformers of 4-(3-hydroxyphenyl)piperazines are favored, which is believed to be a key factor in their opioid antagonist activity. nih.gov Despite the structural similarities to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, there are significant differences in how these two classes of ligands interact with opioid receptors to produce their antagonist effects. nih.gov

Sustainable Synthetic Approaches for this compound and its Derivatives

In line with the principles of green chemistry, researchers have been exploring more sustainable methods for the synthesis of this compound and its derivatives. These approaches aim to reduce reaction times, minimize energy consumption, and utilize less hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. chemicaljournals.comresearchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant reductions in reaction times and often improved product yields compared to conventional heating methods. chemicaljournals.comnih.gov The efficient heat transfer is achieved through dielectric heating, which directly interacts with polar molecules in the reaction. nih.gov

MAOS has been successfully applied to various organic transformations, including condensation reactions that are relevant to the synthesis of derivatives of this compound. scielo.org.bo For example, microwave irradiation has been used to synthesize chalcones from benzaldehydes and acetophenones in a fraction of the time required by classical methods. chemicaljournals.comscielo.org.bo This approach often results in cleaner reactions with minimal byproduct formation. chemicaljournals.com The benefits of MAOS include not only speed and efficiency but also the potential for solvent-free conditions, further enhancing its green credentials. chemicaljournals.comresearchgate.net

The table below illustrates the significant rate enhancements achieved in various organic reactions using microwave assistance compared to conventional heating.

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield (%) - Microwave |

| Hydrolysis of Benzyl Chloride | 35 min | 3 min | 97 |

| Chalcone Synthesis | - | 40 sec | - |

| Mannich Reaction | - | 60 sec | 83 |

| Friedländer Synthesis | - | - | 72 (vs 34 conventional) |

| Quinoline (B57606) Synthesis | - | 20-25 min | 40-68 |

This table provides examples of the general time and yield improvements seen with MAOS and is not specific to the synthesis of this compound.

Solvent-Free Reaction Methodologies

The elimination of volatile and often toxic organic solvents is a key goal of green chemistry. nih.gov Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced environmental impact, lower costs, operational simplicity, and often higher efficiency and selectivity. nih.govresearchgate.net

For reactions involving aldehydes, such as aldol (B89426) condensations, solvent-free approaches have proven highly effective. researchgate.net For instance, the reaction of benzaldehyde and acetophenone can be carried out without a solvent to produce 1,3-diphenylpropenone in high yield. researchgate.net This methodology can be extended to multi-component reactions, where the condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) proceeds efficiently under solvent-free conditions to yield dihydropyrano[3,2-c]chromene derivatives. nih.gov In such reactions, optimizing the temperature is crucial, and it has been found that for certain solventless reactions, 100°C provides the best results. nih.gov The solid products from these reactions can often be isolated by simple washing and recrystallization, avoiding complex purification procedures. nih.gov

Utilization of Bio-Based or Recyclable Catalytic Systems

The development of sustainable catalytic systems is another cornerstone of green chemistry. This involves the use of catalysts that are derived from renewable resources or can be easily recovered and reused, minimizing waste and environmental impact. While specific examples for the direct synthesis of this compound using bio-based or recyclable catalysts are not extensively detailed in the provided context, the principles can be applied to its synthesis. For instance, the use of p-sulfonic acid calix rti.orgarene as a recyclable catalyst has been reported for the microwave-assisted synthesis of quinoline derivatives from anilines, aryl aldehydes, and styrene (B11656) under neat conditions. nih.gov This highlights the potential for employing such catalytic systems in the synthesis of various aromatic aldehydes and their derivatives. The catalyst's reusability is a key advantage, contributing to a more sustainable and economical chemical process.

Investigations into the Chemical Reactivity and Reaction Mechanisms of 4 3 Hydroxyphenyl Benzaldehyde

Aldehyde Group Reactivity Studies

The aldehyde group is a primary site of chemical reactivity in 4-(3-Hydroxyphenyl)benzaldehyde, readily undergoing nucleophilic addition and oxidation-reduction reactions.

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to a variety of condensation reactions.

Knoevenagel Condensation: this compound can react with compounds containing active methylene (B1212753) groups, such as malonic acid and its esters, in a Knoevenagel condensation. sigmaaldrich.comtue.nl This reaction is typically catalyzed by a weak base and proceeds through a carbanion intermediate that attacks the aldehyde's carbonyl carbon. The resulting aldol-type adduct readily undergoes dehydration to form a new carbon-carbon double bond. sigmaaldrich.com The Doebner modification of this reaction utilizes pyridine (B92270) as a catalyst and can lead to decarboxylation, yielding α,β-unsaturated carboxylic acids. organic-chemistry.org

Claisen-Schmidt Condensation: In the presence of a strong base catalyst, this compound can undergo a Claisen-Schmidt condensation with ketones or other carbonyl compounds. ufms.brresearchgate.net This reaction is a cornerstone in the synthesis of chalcones, which are characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. ufms.brrasayanjournal.co.innih.govnih.gov The reaction is initiated by the formation of an enolate from the ketone, which then acts as the nucleophile.

A representative Claisen-Schmidt condensation is shown below:

this compound + Acetophenone (B1666503) → (E)-1-phenyl-3-(4-(3-hydroxyphenyl)phenyl)prop-2-en-1-one

The aldehyde group can be both oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: The aldehyde group of hydroxybenzaldehydes can be oxidized to the corresponding carboxylic acid. While specific studies on the oxidation of this compound are not abundant, related compounds like vanillin (B372448) and p-hydroxybenzaldehyde are known to be oxidized by various reagents, including certain microorganisms. asm.org The oxidation of benzaldehydes to benzoic acids is a common transformation in organic synthesis. asm.org

Reduction: The aldehyde functionality can be selectively reduced to a primary alcohol. For instance, the reduction of 4-hydroxybenzaldehyde (B117250) to the corresponding benzyl (B1604629) alcohol has been reported using silatrane (B128906) as a reducing agent. beilstein-journals.org This suggests that this compound can be similarly reduced to 4-(3-hydroxyphenyl)benzyl alcohol.

Phenolic Hydroxyl Group Reactivity and Transformations

The phenolic hydroxyl group imparts another layer of reactivity to the molecule, primarily through reactions involving the acidic proton and the nucleophilic oxygen.

Williamson Ether Synthesis: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with an alkyl halide in a Williamson ether synthesis to form an ether. nih.govnih.gov This reaction is a versatile method for introducing various alkyl or aryl groups onto the phenolic oxygen.

Acylation: The phenolic hydroxyl group can undergo acylation to form esters. A photoinduced method for the specific acylation of phenolic hydroxyl groups in the presence of aliphatic alcohols has been reported, utilizing an iridium/nickel dual catalyst system. nih.gov

Aromatic Ring Functionalization and Substitution Patterns

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, with the substitution pattern being directed by the existing functional groups.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the benzaldehyde (B42025) moiety is a deactivating, meta-directing group. In the phenyl ring bearing the hydroxyl group, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group. In the other phenyl ring, substitution will be directed to the positions meta to the aldehyde group.

Nitration: The nitration of 4-hydroxybenzaldehyde has been shown to produce 4-hydroxy-3-nitrobenzaldehyde (B41313) or 4-hydroxy-3,5-dinitrobenzaldehyde, depending on the reaction conditions. chegg.comsigmaaldrich.com This indicates that the hydroxyl group's directing effect is dominant in its ring. For this compound, nitration would likely occur on the hydroxyl-substituted ring at the positions ortho to the hydroxyl group.

Halogenation: Bromination of p-hydroxybenzaldehyde is a known reaction, leading to the introduction of bromine atoms onto the aromatic ring. google.comgoogle.com The hydroxyl group strongly activates the ring towards electrophilic halogenation.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

While specific kinetic and thermodynamic data for many reactions of this compound are not extensively documented, data for its isomers provide valuable insights. Thermodynamic studies on 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde have determined their standard molar enthalpies of formation and sublimation. researchgate.net

| Compound | Standard Molar Enthalpy of Combustion (kJ/mol) | Standard Molar Enthalpy of Sublimation (kJ/mol) |

| 3-Hydroxybenzaldehyde | -3298.3 ± 1.3 | 100.1 ± 0.6 |

| 4-Hydroxybenzaldehyde | -3291.8 ± 0.9 | 102.5 ± 0.5 |

| This interactive data table is based on data from a thermodynamic study on hydroxybenzaldehyde isomers. researchgate.net |

Such data are crucial for understanding the energy changes associated with reactions involving these compounds and for predicting reaction feasibility and equilibrium positions.

Mechanism-Based Elucidations of Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step. Aldehydes are common components in many MCRs, suggesting that this compound could be a valuable substrate in such transformations.

Biginelli Reaction: The Biginelli reaction is a three-component condensation between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.govwikipedia.orgtaylorandfrancis.comorganic-chemistry.org The reaction is typically acid-catalyzed and proceeds through an iminium intermediate formed from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. wikipedia.org Given its aldehyde functionality, this compound is a potential candidate for this reaction.

Hantzsch Dihydropyridine Synthesis: This MCR involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. nih.govorganic-chemistry.orgwikipedia.org The reaction leads to the formation of dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.org The mechanism is thought to involve the initial formation of a Knoevenagel-type adduct and an enamine, which then combine. wikipedia.org The use of hydroxy-substituted benzaldehydes in Hantzsch reactions has been documented, highlighting the potential of this compound in synthesizing complex heterocyclic structures. nih.gov

Computational Chemistry and Quantum Mechanical Studies of 4 3 Hydroxyphenyl Benzaldehyde

Theoretical Characterization of Molecular Conformation and Electronic Structure

A foundational step in understanding a molecule's properties is the theoretical characterization of its three-dimensional shape (conformation) and the distribution of its electrons (electronic structure). This is typically achieved using quantum chemical calculations, such as those derived from Density Functional Theory (DFT). For a molecule like 4-(3-Hydroxyphenyl)benzaldehyde, these studies would involve optimizing the molecular geometry to find the most stable arrangement of its atoms in space.

Key parameters that would be calculated include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other molecules or biological targets.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability and electronic properties.

Currently, no published studies provide this specific theoretical data for this compound.

Density Functional Theory (DFT) Applications to Reaction Pathways and Transition States

Density Functional Theory is a powerful tool for modeling chemical reactions. wikipedia.org It can be used to map out the entire energy landscape of a reaction pathway, from reactants to products, including the high-energy transition states that must be overcome. For this compound, DFT could be applied to understand:

Reaction Mechanisms: For instance, the mechanism of its synthesis, such as through a Suzuki-Miyaura cross-coupling reaction. nih.gov

Activation Energies: Calculating the energy barrier for potential reactions, such as the oxidation of the aldehyde group or reactions involving the phenolic hydroxyl group.

Thermodynamic Parameters: Determining the change in enthalpy, entropy, and Gibbs free energy for reactions involving the molecule.

A search of the scientific literature did not yield any studies applying DFT to investigate the reaction pathways or transition states specifically for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. science.gov This method is central to computer-aided drug design. A typical molecular docking study involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm to place the ligand into the binding site of the protein in various orientations and conformations.

Employing a scoring function to estimate the binding affinity for each pose, predicting the most favorable binding mode.

Such simulations could reveal whether this compound has the potential to inhibit enzymes or modulate receptor activity, identifying key interactions like hydrogen bonds and hydrophobic contacts. science.govresearchgate.net However, there are no available molecular docking studies featuring this compound as the ligand of interest.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized molecules. sigmaaldrich.com

Developing a QSAR model involving this compound would require:

A dataset of structurally related compounds with experimentally measured biological activities.

Calculation of molecular descriptors for each compound, which are numerical representations of their physicochemical properties (e.g., size, polarity, electronic properties).

Building a statistical model (e.g., using multiple linear regression or machine learning) that links the descriptors to the activity.

Such a model would be invaluable for the rational design of new derivatives of this compound with potentially enhanced biological activity. sigmaaldrich.com At present, no QSAR studies incorporating this specific compound are available in the literature.

Pharmacological and Biological Activity Profiling of 4 3 Hydroxyphenyl Benzaldehyde Derivatives

Anti-Opioid Receptor Antagonist Research

The structural framework of 4-(3-Hydroxyphenyl)benzaldehyde has been instrumental in the development of compounds targeting opioid receptors, with a particular focus on achieving selective antagonism.

Selective Kappa Opioid Receptor Antagonism Studies

Research has identified derivatives of 4-(3-hydroxyphenyl)piperazine as a promising class of opioid receptor antagonists. nih.gov A notable advancement in this area was the discovery of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide, a compound that exhibited significant kappa opioid receptor (KOR) antagonist properties. nih.gov This discovery stemmed from the synthesis and evaluation of a library of compounds designed around a core 4-(3-hydroxyphenyl)-3-methylpiperazine scaffold. nih.gov The antagonist activity was determined through in vitro assays measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding. nih.gov

Further investigations into related structures, such as (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, have also yielded selective KOR ligands. nih.gov Screening of a compound library incorporating this piperidine (B6355638) structure led to the identification of N-{(2'S)-[3-(4-hydroxyphenyl)propanamido]-3'-methylbutyl}-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine as a novel KOR selective ligand. nih.gov However, functional assays indicated that this particular compound behaved as a mu/kappa opioid receptor pure antagonist with minimal affinity for the delta receptor. nih.gov

| Compound Name | Core Scaffold | Key Findings | Citation |

|---|---|---|---|

| N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide | 4-(3-hydroxyphenyl)-3-methylpiperazine | Showed potent and selective kappa opioid receptor antagonist properties in [³⁵S]GTPγS binding assays. | nih.gov |

| N-{(2'S)-[3-(4-hydroxyphenyl)propanamido]-3'-methylbutyl}-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine | Discovered as a novel KOR selective ligand in radioligand binding experiments, but acted as a µ/κ antagonist in functional assays. | nih.gov |

Structure-Activity Relationship (SAR) Elucidations for Opioid Receptor Affinity

Structure-activity relationship (SAR) studies have been crucial in refining the design of this compound derivatives to enhance their affinity and selectivity for opioid receptors. For N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, an SAR study based on the lead compound N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide led to the development of 28 new analogues, several of which proved to be potent and selective KOR antagonists. nih.gov

In the case of (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, SAR studies suggested that the presence of lipophilic and hydrogen-bonding sites are important for their opioid receptor potency and selectivity. nih.gov Similarly, for 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, enantioselectivity was a key finding. The S-(+) enantiomers generally displayed stronger analgesic (agonist) activity, while certain R-(-) enantiomers exhibited narcotic antagonist activity. nih.gov This highlights that stereochemistry at specific positions is a critical determinant of whether a compound acts as an agonist or an antagonist. nih.gov The orientation of substituents on the piperazine (B1678402) or piperidine ring, influenced by the core structure, plays a significant role in the interaction with the receptor binding pocket. arizona.edu

Antimicrobial Investigations

The benzaldehyde (B42025) moiety, particularly when hydroxylated, is known for its antimicrobial properties. Derivatives of this compound have been investigated for their potential to combat various microbial pathogens.

Antibacterial Efficacy and Mechanistic Studies

Derivatives incorporating the 4-(3-hydroxyphenyl) structure have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. For instance, certain 4-hydroxycoumarin (B602359) derivatives, synthesized from hydroxylated benzaldehydes, showed significant growth inhibition of Staphylococcus aureus and Bacillus subtilis, but were inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde also exhibited antibacterial activity against S. aureus, E. coli, and P. aeruginosa. researchgate.net

Mechanistically, it is suggested that the antibacterial action of some benzaldehyde derivatives may involve altering the permeability of the bacterial plasma membrane. nih.gov This disruption can increase the intracellular concentration of other antibiotics, potentially reversing resistance. nih.gov For example, benzaldehyde itself has been shown to potentiate the activity of quinolone antibiotics against resistant strains of S. aureus. nih.gov The antimicrobial action of some phenolic compounds is also linked to their ability to disrupt cellular antioxidation systems by acting as redox cyclers, which destabilizes the cell's redox homeostasis. nih.gov

| Derivative Class | Active Against | Inactive Against | Proposed Mechanism | Citation |

|---|---|---|---|---|

| 4-Hydroxycoumarin derivatives | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Not specified | nih.gov |

| 4-Hydroxy-3-methoxy-benzaldehyde aroyl hydrazones | S. aureus, E. coli, P. aeruginosa | Not specified | Not specified | researchgate.net |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant S. aureus, vancomycin-resistant E. faecalis | MDR Gram-negative isolates | Not specified | mdpi.com |

| Benzaldehyde | Staphylococcus aureus | Not specified | Changes plasma membrane permeability, potentiates other antibiotics. | nih.gov |

Antifungal Activity Evaluations

The antifungal potential of benzaldehyde derivatives has been well-documented. Studies have identified several benzaldehydes with potent antifungal activity against pathogenic fungi such as Aspergillus fumigatus, A. flavus, and Penicillium expansum. nih.gov The mechanism of this antifungal action is believed to be the disruption of the fungal antioxidation system. nih.gov

A benzaldehyde derivative, MPOBA, was found to almost completely inhibit the production of aflatoxin B1 (AFB1) by A. flavus at a concentration of 1.15 mM, demonstrating potent antiaflatoxigenic activity. mdpi.com While its direct fungal growth inhibition was more modest at the same concentration, the primary value lies in preventing mycotoxin contamination. mdpi.com Additionally, certain 4-hydroxycoumarin derivatives have displayed weak activity against Candida species. nih.gov The incorporation of heterocyclic substituents into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives enhanced their activity, making them effective against challenging fungal pathogens, including azole-resistant Candida auris. mdpi.com

Impact of Structural Modifications on Antimicrobial Potency

Structural modifications to the core benzaldehyde or its derivatives have a profound impact on antimicrobial potency. For antifungal benzaldehydes, a key SAR finding is that the presence of an ortho-hydroxyl group in the aromatic ring increases activity. nih.gov Conversely, a methyl group generally reduces the antifungal effects. nih.gov

In the case of 4-hydroxycoumarin derivatives, the introduction of a bromine atom and the oxygenation of the benzilidene ring were found to contribute to an increase in antibacterial activity. nih.gov For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the addition of different substituents significantly influenced their antimicrobial spectrum. While some hydrazone derivatives were selective for Gram-positive bacteria, the incorporation of heterocyclic substituents broadened their activity to include Gram-negative pathogens and fungi. mdpi.com Furthermore, adding a 4-NO₂ substitution to a phenyl ring in this series enhanced activity against both S. aureus and E. faecalis and extended it to E. coli and K. pneumoniae. mdpi.com This demonstrates that targeted chemical modifications are a powerful tool for optimizing the potency and spectrum of these antimicrobial agents.

Antioxidant Activity Assessments and Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds, including derivatives of this compound, is a significant area of research. Their ability to neutralize free radicals is critical in mitigating oxidative stress, which is implicated in numerous disease pathologies. The evaluation of this activity is commonly performed through various in vitro assays that measure the capacity of these compounds to scavenge synthetic radicals.

DPPH and Other Free Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely utilized, simple, and rapid method for assessing the radical scavenging ability of antioxidants. nih.govnih.gov This method is based on the capacity of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. nih.gov The efficiency of this reaction depends not only on the concentration of the antioxidant but also on the time taken to reach a stable endpoint. nih.gov

Derivatives of benzaldehyde have demonstrated notable activity in such assays. For instance, a polyphenolic glycoside, 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-d-glucopyranoside, isolated from Origanum vulgare, has shown significant DPPH radical-scavenging capacity. nih.gov Its antioxidant activity was further confirmed through assays involving the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS•+) radical and superoxide (B77818) anion radicals (O2•−). nih.gov

Studies comparing various hydroxybenzaldehydes have revealed that their antioxidant activity is closely linked to their structure. researchgate.net For example, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) exhibits high antioxidant activity across multiple assay environments, including DPPH assays. researchgate.net In contrast, p-hydroxybenzaldehyde and salicylaldehyde (B1680747) showed negligible activity in the same DPPH test. researchgate.net This highlights that the substitution pattern on the aromatic ring is a key determinant of radical scavenging potential. The results of these assays are often highly reproducible and provide a reliable comparison with other free radical scavenging methods. nih.gov

The following table summarizes the radical scavenging activities observed in various studies.

| Compound/Extract | Assay | Observed Activity |

|---|---|---|

| 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-d-glucopyranoside | DPPH, ABTS, Superoxide Anion | Demonstrated significant radical-scavenging capacity. nih.gov |

| Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) | DPPH | Exhibited high antioxidant activity. researchgate.net |

| p-hydroxybenzaldehyde | DPPH | Showed negligible activity. researchgate.net |

| Salicylaldehyde (2-hydroxybenzaldehyde) | DPPH | Showed negligible activity. researchgate.net |

| Methanolic extract of dried plum | DPPH | Highest scavenging activity (87.94%). nih.gov |

Role of Phenolic Hydroxyl Groups in Antioxidative Properties

The antioxidant activity of phenolic compounds is fundamentally linked to the presence and position of phenolic hydroxyl (-OH) groups on the aromatic ring. nih.govfrontiersin.orgresearchgate.net These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and becoming a phenoxyl radical themselves. nih.gov The stability of this resulting radical is crucial for the antioxidant potential.

The number and location of hydroxyl groups significantly influence scavenging activity. frontiersin.org Generally, a higher number of hydroxyl groups correlates with increased antioxidant capacity. nih.gov For instance, dihydroxy phenolic acids demonstrate higher antioxidant activity than their monohydroxy counterparts in DPPH assays. nih.gov The presence of a hydroxyl group at the C-3 position of a flavonoid structure, for example, supports the reaction with free radicals, an effect that is further enhanced by -OH groups at C-5 and C-7 due to their electron-donating effects. frontiersin.org

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, which is a key strategy in the development of therapeutic agents for a range of conditions.

Tyrosinase Inhibition and Mechanistic Pathways

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis by catalyzing the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. brieflands.com Inhibition of this enzyme is a target for developing agents to treat hyperpigmentation disorders.

Benzaldehyde derivatives have been identified as effective tyrosinase inhibitors. brieflands.comresearchgate.net The inhibitory mechanism is often attributed to the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group in the enzyme's active site. brieflands.com Additionally, the hydroxyl groups on the benzaldehyde structure can bind to the binuclear copper ions in the active site. brieflands.com

The position of the hydroxyl groups is a determining factor for inhibitory potency. For example, 2,4-dihydroxybenzaldehyde (B120756) and 3,4-dihydroxybenzaldehyde (B13553) are effective competitive inhibitors of mushroom tyrosinase. brieflands.com In contrast, 4-dimethylaminobenzaldehyde, which lacks a hydroxyl group, exhibits weak uncompetitive inhibition, suggesting it binds to a site other than the enzyme's active site. brieflands.com This underscores the importance of the hydroxyl moieties for effective inhibition. brieflands.com Kinetic studies, often using Lineweaver-Burk plots, help to elucidate the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type). For instance, one novel 4-hydroxybenzaldehyde (B117250) derivative was identified as a non-competitive inhibitor. researchgate.net

| Compound | Inhibition Type | Key Findings |

|---|---|---|

| 2,4-dihydroxybenzaldehyde | Competitive | Potent inhibitor of mushroom tyrosinase. brieflands.com |

| 3,4-dihydroxybenzaldehyde | Competitive | Acts as an inhibitor of mushroom tyrosinase. brieflands.com |

| 4-dimethylaminobenzaldehyde | Uncompetitive | Weak inhibitory behavior due to the lack of hydroxyl groups. brieflands.com |

| Novel 4-hydroxybenzaldehyde derivative (3c) | Non-competitive | Found to be the most potent inhibitor in its series with an IC50 value of 0.059 mM. researchgate.net |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic transmission. mdpi.com Their inhibition is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

Substituted benzylidene derivatives have been investigated as potential cholinesterase inhibitors. monash.edu Structure-activity relationship studies indicate that the nature and position of substituents on the benzylidene moiety significantly affect inhibitory activity. For instance, a para-hydroxy group on an indole-based benzylidene compound resulted in the best AChE inhibition within its series, showing selectivity for AChE over BuChE. monash.edu Shifting the hydroxyl group to the meta position led to a decrease in inhibitory potential. monash.edu The presence of di-hydroxy groups was also found to decrease the inhibition of both enzymes, possibly due to increased steric hindrance within the enzyme's catalytic domain. monash.edu

| Compound Series | Substituent Position | Effect on Cholinesterase Inhibition |

|---|---|---|

| Indole-based benzylidene derivatives | para-hydroxy (IND-30) | Showed the best hAChE inhibition (IC50 = 4.16 µM) and was selective for hAChE. monash.edu |

| meta-hydroxy (IND-24) | Decreased inhibition potential compared to para-substitution. monash.edu | |

| di-hydroxy (IND-40, IND-42) | Significantly decreased inhibition of both hAChE and hBuChE. monash.edu |

Alpha-Glucosidase Inhibition and Structure-Activity Correlations

Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates. Its inhibition can delay glucose absorption, making it a therapeutic target for managing type 2 diabetes.

Benzaldehyde derivatives have shown potential as α-glucosidase inhibitors. nih.gov Studies on structure-activity relationships have revealed that the presence and position of hydroxyl groups on the benzaldehyde ring are crucial for inhibitory activity. For example, 3,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde (B42069) demonstrated effective inhibitory activity against α-glucosidase. nih.gov In contrast, a study on a series of benzimidazole-thioquinoline derivatives showed that introducing substituents like fluorine or bromine at different positions on a benzyl (B1604629) ring could significantly modulate the α-glucosidase inhibitory effect, with a 4-bromobenzyl derivative being the most potent in its class. nih.gov

Kinetic analyses have shown that some benzaldehyde derivatives act as non-competitive inhibitors of α-glucosidase. nih.gov This suggests that they bind to a site on the enzyme different from the active site, altering the enzyme's conformation and reducing its catalytic efficiency without competing with the substrate. nih.gov

| Compound | Inhibitory Activity (IC50) | Key Structure-Activity Finding |

|---|---|---|

| 3,4-dihydroxybenzaldehyde | Active | Demonstrated inhibitory activity against α-glucosidase. nih.gov |

| 3,5-dihydroxybenzaldehyde | Active | Demonstrated inhibitory activity against α-glucosidase. nih.gov |

| 2,5-dihydroxybenzaldehyde | Active | Considered beneficial for alleviating diabetic pathological conditions. nih.gov |

| 4-methoxy-2-hydroxybenzaldehyde | Active (0.57x acarbose) | Acts as a non-competitive inhibitor of α-glucosidase. nih.gov |

| Benzimidazole-thioquinoline derivative (6j, 4-bromobenzyl) | 28.0 µM | Most potent inhibitor in its series, approximately 30-fold more potent than acarbose. nih.gov |

Laccase Inhibition

Laccase, a multi-copper oxidase, plays a significant role in the life cycles of various organisms, including mammals and microorganisms. The inhibition of this enzyme is a target for developing medicinal products and anti-browning agents. nih.gov Research into inhibitors has identified that compounds with a hydroxylated biphenyl (B1667301) core, structurally related to this compound, show promise. nih.gov

Studies have found that 4,4′-dihydroxy-biphenyl, a biphenol, is a potent reversible and competitive tyrosinase inhibitor, which shares mechanistic similarities with laccase inhibition. nih.gov Further computational (in silico) studies on laccase's crystal structure have pinpointed a hydroxylated biphenyl with a prenylated chain as a leading structure that establishes strong and effective interactions within the enzyme's active site. nih.gov The structural similarity of the substrate, particularly the presence of a phenolic group, can lead to competition for binding at the enzyme's active site. nih.gov This suggests that the hydroxyphenyl moiety is a key pharmacophore for the inhibition of such phenol-oxidizing enzymes.

Secretory Phospholipase A2 (sPLA2) and Protease Inhibition

Secretory Phospholipase A2 (sPLA2) Inhibition

Secretory phospholipases A2 (sPLA2s) are enzymes that release arachidonic acid from cell membranes, initiating the production of pro-inflammatory eicosanoids. nih.gov Consequently, inhibitors of sPLA2 are considered potential therapeutic agents for a variety of inflammatory diseases. nih.gov Research starting from 4-tetradecyloxybenzamidine, a non-specific PLA2 inhibitor, led to the development of derivatives with high specificity for group II sPLA2s. nih.gov The resulting lead compound, an oxadiazolone derivative of a benzaldehyde-related structure, demonstrated micromolar inhibitory concentrations (IC50) against three group II sPLA2s while remaining inactive against group I and group III enzymes. nih.gov This highlights the potential of the benzaldehyde scaffold in designing specific enzyme inhibitors.

Protease Inhibition

Proteases are critical enzymes in the life cycle of viruses, making them attractive drug targets. Derivatives incorporating a benzaldehyde-related framework have been investigated as protease inhibitors. For instance, in the search for inhibitors of the SARS-CoV 3C-like (3CL) protease, phenylisoserine (B1258129) derivatives were designed and synthesized. nih.gov Docking simulations revealed that the phenyl group was a preferable substituent for interacting with the S1' pocket of the protease. nih.gov Structure-activity relationship studies identified a derivative, SK80, with an IC50 value of 43 μM against a mutant SARS CoV 3CL protease. nih.gov

Similarly, a screening campaign against the SARS-CoV-2 main protease (Mpro) identified a 3-phenyl-1,2,4-oxadiazole (B2793662) derivative as an inhibitor. nih.gov Structural optimization of this hit compound led to a derivative with an improved IC50 value of 5.27 μM, demonstrating that this scaffold is a promising starting point for developing new protease inhibitors. nih.gov

GABA Transaminase Inhibition

Gamma-aminobutyric acid transaminase (GABA-T) is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of this enzyme can increase GABA levels, a strategy used in treating conditions like epilepsy. Studies have shown that 4-hydroxybenzaldehyde (HBA), a compound structurally analogous to this compound, and its derivatives are inhibitors of GABA-T. researchgate.netsigmaaldrich.com

Research has revealed that HBA acts as a competitive inhibitor of GABA-T with respect to its substrate, alpha-ketoglutarate. nih.govsigmaaldrich.com The structure-activity relationship for this inhibition indicates that a carbonyl group and a hydroxy group at the para position of the benzene (B151609) ring are important features for inhibitory activity. nih.govsigmaaldrich.com The inhibitory effects are believed to stem from the structural similarity between HBA and the enzyme's natural substrates, as well as the conjugative effect of the benzene ring, which allows it to be accepted by the enzyme's active site. sigmaaldrich.com Furthermore, some HBA derivatives also show inhibition of succinic semialdehyde dehydrogenase (SSADH), another key enzyme in the GABA shunt pathway. researchgate.netsigmaaldrich.com Another related compound, 3-hydroxybenzylhydrazine, has been identified as a potent time-dependent inhibitor of GABA aminotransferase. nih.gov

Table 1: Inhibition of GABA Shunt Enzymes by Benzaldehyde Derivatives

| Compound | Target Enzyme | Inhibition Type | Key Structural Features | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde (HBA) | GABA Transaminase (GABA-T) | Competitive | Carbonyl group, para-hydroxy group | nih.govsigmaaldrich.com |

| 4-Hydroxybenzaldehyde (HBA) | Succinic Semialdehyde Dehydrogenase (SSADH) | Competitive | Carbonyl group, para-hydroxy group | sigmaaldrich.com |

| 4-Hydroxybenzylamine (HBM) | GABA Transaminase (GABA-T) | Competitive | Amino group, para-hydroxy group | nih.govsigmaaldrich.com |

Antiprostate Cancer and General Antineoplastic Properties of Derivatives

Derivatives of hydroxylated benzaldehydes have shown notable potential as anticancer agents. Benzaldehyde itself has been studied for its ability to suppress metastasis in animal models and inhibit the growth of treatment-resistant cancer cells. nih.gov

More specifically, novel derivatives of 4-((3-fluorobenzyl)oxy)benzohydrazide have recently been synthesized and investigated as promising agents against prostate cancer. researchgate.net Further research into quinazolin-4(3H)-one derivatives identified compounds with significant cytotoxic effects against the PC3 prostate cancer cell line. One such compound exhibited high potency (IC50 = 4.29 ± 0.32 µM) and a selectivity index of 20.1, surpassing the reference drug sorafenib. researchgate.net

A broader structure-activity analysis of dihydroxybenzene derivatives, including dihydroxybenzaldehyde, revealed significant antitumor activity against L1210 murine leukemia. nih.gov A notable finding was the correlation between the potent inhibitory effect of 3,4-dihydroxybenzaldoxime (B1496750) on ribonucleotide reductase (IC50 = 38 µM) and its superior in vivo antitumor activity, achieving a 100% increased life span in the L1210 leukemia model. nih.gov Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as potential anticancer candidates, with the hydroxyphenyl moiety believed to confer important antioxidative properties that could synergize with cancer treatments. nih.gov

Table 2: Antineoplastic Activity of Selected Benzaldehyde-Related Derivatives

| Compound Class | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative | PC3 Prostate Cancer | IC50 = 4.29 µM; Selectivity Index = 20.1 | researchgate.net |

| 3,4-Dihydroxybenzaldoxime | L1210 Murine Leukemia | Inhibits ribonucleotide reductase (IC50 = 38 µM); 100% ILS in vivo | nih.gov |

DNA Interaction Studies: Cleavage and Binding Mechanisms

The mechanism of action for many anticancer drugs involves direct interaction with DNA, leading to the inhibition of replication and cell growth, ultimately causing apoptosis. researchgate.net Small molecules can bind to DNA through both covalent and non-covalent interactions. researchgate.net

Studies on 4'-hydroxychalcones, which can be synthesized from benzaldehyde derivatives, have explored their interaction with calf thymus DNA (ctDNA). researchgate.net These investigations, using spectroscopic and chromatographic methods, revealed that the compounds engage in weak, non-covalent interactions with ctDNA. researchgate.net The calculated intrinsic binding constants were found to be in the range of 4-5 x 10^4 M^-1. researchgate.net

Furthermore, the DNA cleavage activity of these compounds was assessed using agarose (B213101) gel electrophoresis with pBR322 plasmid DNA. researchgate.net The results showed that some of the tested derivatives were capable of converting the supercoiled form of the DNA (Form I) into the nicked circular form (Form II), indicating a slight DNA cleavage activity. researchgate.net Research on dihydroxybenzene derivatives also examined their effects on the synthesis of macromolecules, including neoplastic DNA. nih.gov

Anti-inflammatory Properties

Derivatives containing a hydroxyphenyl moiety have demonstrated significant anti-inflammatory activity. Macrophages play a central role in inflammation, and their over-activation can contribute to numerous diseases. nih.gov

A study on a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, evaluated its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and in a zebrafish larvae model. nih.gov HHMP was found to significantly inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in a dose-dependent manner. nih.gov This was accompanied by the suppression of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The underlying mechanism for these effects was shown to be the inhibition of critical inflammatory signaling pathways. HHMP significantly suppressed the LPS-induced phosphorylation and activation of the NF-κB and MAPK pathways, which are responsible for transcribing pro-inflammatory genes. nih.gov These findings suggest that such derivatives have the potential to be developed as natural anti-inflammatory agents. nih.gov

Antimalarial and Antiparasitic Applications of Derivatives

The search for new antimalarial and antiparasitic agents has led to the investigation of various scaffolds, including those derived from benzaldehyde. A series of 1,3,5-trisubstituted benzene derivatives were designed, synthesized, and evaluated for their in vitro activity against parasites like Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani. mdpi.com

These studies yielded compounds with antimalarial activity in the sub-micromolar to micromolar range. mdpi.commdpi.com One promising compound, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, was identified as a highly potent antimalarial candidate. mdpi.com It displayed excellent activity against both a chloroquine-sensitive (3D7) and a chloroquine-resistant (W2) strain of P. falciparum, with high selectivity indices, indicating low toxicity to human cells. mdpi.com Another series of amide and urea (B33335) analogues also displayed potent inhibition of P. falciparum growth, with several compounds showing IC50 values below 500 nM and good selectivity. rsc.org

Table 3: In Vitro Antimalarial Activity of Selected Trisubstituted Benzene Derivatives

| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (HepG2, µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1m * | 3D7 (CQ-sensitive) | 0.06 | 62.11 | 1035.17 | mdpi.com |

| 1m * | W2 (CQ-resistant) | 0.07 | 62.11 | 887.29 | mdpi.com |

| 1p † | 3D7 (CQ-sensitive) | 0.44 | 21.23 | 48.25 | mdpi.com |

| 1p † | W2 (CQ-resistant) | 0.93 | 21.23 | 22.71 | mdpi.com |

| 1m ‡ | 3D7 (CQ-sensitive) | 0.49 | >40 | >83.67 | mdpi.com |

| 1r § | W2 (CQ-resistant) | 2.31 | >40 | >17.28 | mdpi.com |

*1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene †1,3,5-tris[(4-(pyridin-4-ylmethylaminomethyl)phenoxyl)methyl]benzene ‡1,3,5-tris[(4-(pyridin-3-ylaminomethyl)phenyl)methyl]benzene §1,3,5-tris[(4-(4-fluorobenzylaminomethyl)phenyl)methyl]benzene

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,4′-dihydroxy-biphenyl |

| 4-tetradecyloxybenzamidine |

| Phenylisoserine |

| 3-phenyl-1,2,4-oxadiazole |

| 4-hydroxybenzaldehyde (HBA) |

| alpha-ketoglutarate |

| 4-Hydroxybenzylamine (HBM) |

| Succinic semialdehyde |

| 3-hydroxybenzylhydrazine |

| 4-((3-fluorobenzyl)oxy)benzohydrazide |

| Sorafenib |

| 3,4-dihydroxybenzaldoxime |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| 4'-Hydroxychalcone |

| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) |

| Nitric oxide (NO) |

| Prostaglandin E2 (PGE2) |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene |

| 1,3,5-tris[(4-(pyridin-4-ylmethylaminomethyl)phenoxyl)methyl]benzene |

| 1,3,5-tris[(4-(pyridin-3-ylaminomethyl)phenyl)methyl]benzene |

| 1,3,5-tris[(4-(4-fluorobenzylaminomethyl)phenyl)methyl]benzene |

Antiviral Activities, Including Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) for HIV

The quest for novel antiviral agents is a critical area of pharmaceutical research. While specific studies on the NNRTI activity of this compound derivatives are not extensively detailed in available literature, the broader class of hydroxylated benzaldehydes and related phenolic compounds has demonstrated notable antiviral properties, including against HIV.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. nih.gov They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. nih.gov This class of drugs is known for its high potency and specificity. nih.gov

Research into various chemical scaffolds has yielded several potent NNRTIs. For instance, diarylpyrimidine (DAPY) and dihydro-alkoxy-benzyl-oxopyrimidine (DABO) derivatives have been extensively developed. nih.govkuleuven.be These molecules typically adopt a "butterfly" or "horseshoe" conformation within the NNRTI binding pocket of the HIV-1 reverse transcriptase. researchgate.net

While direct evidence for this compound derivatives is limited, related structures such as hydroxylated benzaldehydes and chalcones have shown promise. For example, salicylaldehyde and 2,3-dihydroxybenzaldehyde (B126233) have been found to suppress the replication of Herpes Simplex Virus-1 (HSV-1). ogarev-online.ru Gossypol (B191359), a polyphenolic aldehyde, and its derivatives have exhibited activity against HIV-1. ogarev-online.ruresearchgate.net The modification of the aldehyde groups in gossypol to create derivatives with amino acids not only reduced cytotoxicity but also enhanced anti-HIV-1 activity. researchgate.net

Chalcones, which can be synthesized from benzaldehyde derivatives, are another class of compounds with significant antiviral activity. nih.govrsc.org Certain chalcone (B49325) derivatives have shown potent inhibitory effects against various viruses, suggesting that the benzaldehyde moiety can serve as a valuable scaffold in the design of new antiviral agents. nih.gov

The data below, from studies on related compounds, illustrates the potential for this class of molecules.

Table 1: Antiviral Activity of Selected Benzaldehyde-Related Derivatives

| Compound/Derivative Class | Virus | Activity Metric | Result |

|---|---|---|---|

| Dihydrothiopyrano[4,3-d]pyrimidine derivative (9a) | HIV-1 Strains | EC₅₀ | 4.44–54.5 nM |

| Gossypol Derivatives (13-17) | HIV-1 | - | Potent Activity |

| Salicylaldehyde | HSV-1 | - | Suppressed Replication |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.

While these findings are encouraging, further research is necessary to specifically synthesize and evaluate this compound derivatives for their potential as NNRTIs against HIV and other viral pathogens.

Modulatory Effects on Bacterial Metabolism and Antibiotic Susceptibility

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new therapeutic strategies, including compounds that can modulate bacterial metabolism or enhance the efficacy of existing antibiotics. Benzaldehyde and its derivatives have emerged as promising candidates in this area.

Studies have shown that benzaldehyde can confer a broad antibiotic tolerance by altering bacterial metabolism. nih.gov It has been observed to decelerate the tricarboxylic acid (TCA) cycle, a key process in aerobic respiration. nih.gov This is evidenced by an accumulation of NAD⁺ and an increased NAD⁺/NADH ratio in bacteria treated with benzaldehyde, indicating a slowdown in metabolic rate. nih.gov Furthermore, benzaldehyde can inhibit bacterial respiration and lower intracellular ATP levels. nih.gov

A significant aspect of the modulatory effect of benzaldehyde derivatives is their ability to increase bacterial susceptibility to certain antibiotics. For instance, benzaldehyde has been shown to potentiate the activity of quinolone antibiotics like ciprofloxacin (B1669076) and norfloxacin (B1679917) against resistant bacterial strains. nih.gov The mechanism for this is thought to involve the disruption of the bacterial plasma membrane, leading to increased permeability and higher intracellular concentrations of the antibiotic. nih.gov

The table below summarizes the modulatory effects of benzaldehyde on the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against a resistant bacterial strain.